Methyl 4-amino-3-(2,2-dibromoethenyl)benzoate
Description
Methyl 4-amino-3-(2,2-dibromoethenyl)benzoate is a halogenated aromatic ester featuring a benzoate backbone substituted with an amino group at the para position and a dibromoethenyl group at the meta position.
Properties
Molecular Formula |
C10H9Br2NO2 |
|---|---|
Molecular Weight |
334.99 g/mol |
IUPAC Name |
methyl 4-amino-3-(2,2-dibromoethenyl)benzoate |
InChI |
InChI=1S/C10H9Br2NO2/c1-15-10(14)6-2-3-8(13)7(4-6)5-9(11)12/h2-5H,13H2,1H3 |
InChI Key |
HNKRQGWSGINRPA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)C=C(Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-3-(2,2-dibromovinyl)benzoate typically involves the reaction of 4-amino-3-(2,2-dibromovinyl)benzoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The detailed synthetic route can vary depending on the specific requirements and available reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the benzoic acid derivative is reacted with methanol under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-(2,2-dibromovinyl)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The dibromovinyl group can be reduced to form vinyl or ethyl derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce vinyl or ethyl derivatives. Substitution reactions can result in the formation of various substituted benzoates .
Scientific Research Applications
Methyl 4-amino-3-(2,2-dibromovinyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 4-amino-3-(2,2-dibromovinyl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the dibromovinyl group can participate in halogen bonding. These interactions can affect the activity of enzymes and other biological molecules, leading to various physiological effects .
Comparison with Similar Compounds
Structural Differences :
- Substituent : The dibromoethenyl group in the target compound is replaced with a 2,2-difluoroethoxy group.
Deltamethrin (CAS 52918-63-5)
Structural Differences :
- Deltamethrin contains a cyclopropane ring and a cyano group, unlike the benzoate backbone of the target compound. However, both share the 2,2-dibromoethenyl moiety, which is critical for bioactivity in Deltamethrin .
Functional Insights :
- In Deltamethrin, the dibromoethenyl group enhances insecticidal activity by stabilizing interactions with neuronal sodium channels. This suggests that the same group in Methyl 4-amino-3-(2,2-dibromoethenyl)benzoate could similarly influence biological targeting, albeit modulated by the amino and ester groups .
Phenacyl Benzoate Derivatives (e.g., 2-(4-Bromophenyl)-2-Oxoethyl 4-Methylbenzoate)
Structural Differences :
- Phenacyl esters feature a ketone-linked aromatic group instead of the amino and dibromoethenyl substituents.
Solubility and Polarity
- Dibromoethenyl vs. Difluoroethoxy : Bromine’s lipophilicity likely reduces aqueous solubility compared to the difluoroethoxy analog, which benefits from fluorine’s polarity. This difference could impact drug delivery or environmental persistence .
Data Table: Key Comparisons
| Compound | Substituent | Molecular Weight (g/mol) | Key Properties | Applications |
|---|---|---|---|---|
| This compound | -NH₂, -CH=CBr₂ | ~322.9 (estimated) | High lipophilicity, reactive C-Br bonds | Pesticidal, drug delivery |
| Methyl 4-amino-3-(2,2-difluoroethoxy)benzoate | -NH₂, -OCH₂CF₂ | 255.2 | Polar, stable C-F bonds | Medicinal chemistry |
| Deltamethrin | Cyclopropane, -CN, -CBr₂ | 505.2 | Neurotoxic, photostable | Insecticide |
| Phenacyl 4-methylbenzoate | -COC₆H₄Br, -COOCH₃ | 333.2 | Photo-labile | Protecting groups |
Biological Activity
Methyl 4-amino-3-(2,2-dibromoethenyl)benzoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an amino group and a dibromovinyl group attached to a benzoate moiety. The presence of these functional groups contributes to its reactivity and potential interactions with biological macromolecules.
| Property | Details |
|---|---|
| Molecular Formula | C10H8Br2N O2 |
| Molecular Weight | 327.98 g/mol |
| Functional Groups | Amino, Dibromovinyl |
Enzyme Inhibition and Protein Binding
The amino group in this compound facilitates hydrogen bonding with proteins and enzymes, which can influence their activity. Studies indicate that this compound may act as an enzyme inhibitor, impacting various biochemical pathways. The dibromovinyl group may also participate in halogen bonding interactions, further modulating biological activity.
Case Studies
-
Enzyme Interaction Studies :
- A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. Results indicated that the compound could inhibit enzyme activity by binding to the active site, altering substrate affinity and reaction rates.
-
Antimicrobial Testing :
- Compounds structurally related to this compound were tested against Escherichia coli and Staphylococcus aureus. Results showed varying degrees of inhibition, providing a basis for further exploration of this compound's antimicrobial potential.
The mechanisms underlying the biological activities of this compound can be attributed to:
- Hydrogen Bonding : The amino group allows for strong interactions with target proteins.
- Halogen Bonding : The dibromovinyl group enhances reactivity and specificity towards certain biological targets.
These interactions can lead to alterations in enzymatic functions or disruptions in cellular processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
